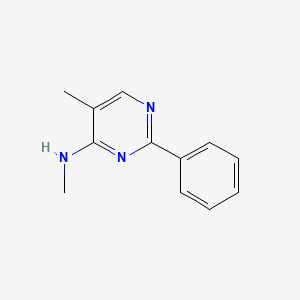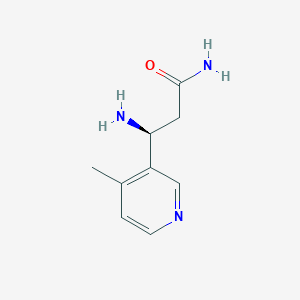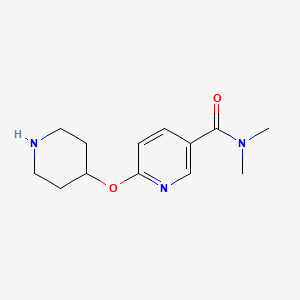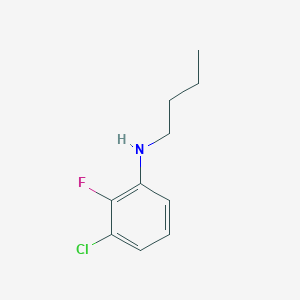
N-butyl-3-chloro-2-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-3-chloro-2-fluoroaniline is an organic compound with the molecular formula C10H13ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms, and the amino group is substituted with a butyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-chloro-2-fluoroaniline typically involves the reaction of 3-chloro-2-fluoroaniline with butyl halides under basic conditions. The reaction can be carried out using sodium or potassium carbonate as a base in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
N-butyl-3-chloro-2-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amino group in this compound can be oxidized to form nitro compounds or reduced to form amines.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium or potassium carbonate, DMF or DMSO, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium phosphate.
Major Products Formed
Substitution Reactions: Formation of various substituted anilines.
Oxidation: Formation of nitro compounds.
Reduction: Formation of primary or secondary amines.
Coupling Reactions: Formation of biaryl compounds.
科学的研究の応用
N-butyl-3-chloro-2-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of N-butyl-3-chloro-2-fluoroaniline depends on its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and receptors, leading to changes in their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in drug discovery and development.
類似化合物との比較
N-butyl-3-chloro-2-fluoroaniline can be compared with other similar compounds, such as:
3-Chloro-2-fluoroaniline: Lacks the butyl group, making it less hydrophobic and potentially less bioactive.
N-butyl-2-fluoroaniline: Lacks the chlorine atom, which may affect its reactivity and binding properties.
N-butyl-3-chloroaniline: Lacks the fluorine atom, which can influence its electronic properties and reactivity.
The presence of both chlorine and fluorine atoms in this compound makes it unique, as these substituents can significantly impact its chemical and biological properties.
特性
分子式 |
C10H13ClFN |
|---|---|
分子量 |
201.67 g/mol |
IUPAC名 |
N-butyl-3-chloro-2-fluoroaniline |
InChI |
InChI=1S/C10H13ClFN/c1-2-3-7-13-9-6-4-5-8(11)10(9)12/h4-6,13H,2-3,7H2,1H3 |
InChIキー |
YJPQWCOCFDYSPX-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=C(C(=CC=C1)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


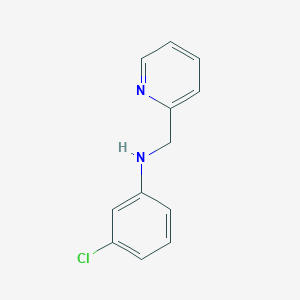
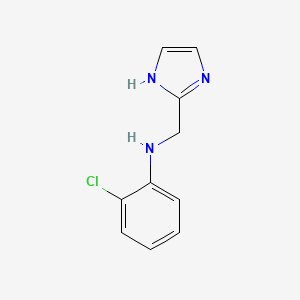
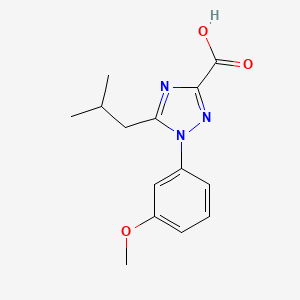
amine](/img/structure/B13250409.png)
![2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13250417.png)
![Methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13250423.png)
![2-{[1-(Pyridin-2-yl)ethyl]amino}butan-1-ol](/img/structure/B13250429.png)
![Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13250433.png)
![3-benzyl-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B13250434.png)
